![molecular formula C19H23N3O4S B3019980 N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1797129-79-3](/img/structure/B3019980.png)
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
N-(4-methylpyridin-2-yl) thiophene-2-carboxamides: (4a–h), structurally related to our compound, have demonstrated antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) ST131 strains . These compounds showed increased minimum inhibitory concentrations (MIC) against several antibiotics, including ampicillin, ceftazidime, ceftaroline, ciprofloxacin, and cotrimoxazole. The study highlights their potential as novel antimicrobials in combating life-threatening infections caused by ESBL E. coli .
Antiviral Activity
While not directly studied for our compound, similar structural modifications have enhanced antiviral activity. For instance, replacing the glutamic acid part of Pemetrexed with primary, secondary, or aryl amines significantly improved antiviral efficacy .
Tyrosine Kinase Inhibition
Imatinib: , a well-known therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. Although not directly related to our compound, understanding the structural features of polytopic molecules like imatinib can inform drug design and development .
Intercalation Studies
Molecular simulations have investigated the arrangement of intercalated molecules, including N-(pyridin-4-yl)pyridin-4-amine and its derivatives, within layered structures. These studies provide insights into potential applications in materials science and nanotechnology .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to a series of biochemical reactions . The presence of the sulfonyl group and the piperidine ring might play a crucial role in this interaction .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, enzyme activity, and receptor binding .
Pharmacokinetics
The presence of certain functional groups such as the sulfonyl group and the piperidine ring might influence its pharmacokinetic properties .
Result of Action
Based on its structure and the known effects of similar compounds, it could potentially influence cellular processes such as signal transduction, enzyme activity, and receptor binding .
properties
IUPAC Name |
N-[4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-4-3-5-19(20-14)26-17-10-12-22(13-11-17)27(24,25)18-8-6-16(7-9-18)21-15(2)23/h3-9,17H,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQKZCLLJDAREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.